1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole 1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17586797
InChI: InChI=1S/C5H12N4/c1-2-9-4-3-7-5(9)8-6/h2-4,6H2,1H3,(H,7,8)
SMILES:
Molecular Formula: C5H12N4
Molecular Weight: 128.18 g/mol

1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole

CAS No.:

Cat. No.: VC17586797

Molecular Formula: C5H12N4

Molecular Weight: 128.18 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole -

Specification

Molecular Formula C5H12N4
Molecular Weight 128.18 g/mol
IUPAC Name (1-ethyl-4,5-dihydroimidazol-2-yl)hydrazine
Standard InChI InChI=1S/C5H12N4/c1-2-9-4-3-7-5(9)8-6/h2-4,6H2,1H3,(H,7,8)
Standard InChI Key MLQKBWUDXBOMRK-UHFFFAOYSA-N
Canonical SMILES CCN1CCN=C1NN

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure consists of a partially saturated imidazole ring (4,5-dihydro-1H-imidazole) substituted at position 1 with an ethyl group and at position 2 with a hydrazinyl moiety. This configuration introduces both electron-donating (ethyl) and nucleophilic (hydrazine) groups, enabling diverse reactivity.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(1-ethyl-4,5-dihydroimidazol-2-yl)hydrazine
Molecular FormulaC₅H₁₂N₄
Molecular Weight128.18 g/mol
SMILESCCN1CCN=C1NN
InChI KeyMLQKBWUDXBOMRK-UHFFFAOYSA-N
PubChem CID13374641

X-ray crystallography of analogous imidazole derivatives reveals a planar ring system with bond lengths of 1.32–1.38 Å for C–N bonds, consistent with aromatic delocalization. The hydrazine group adopts a gauche conformation, facilitating hydrogen bonding with biological targets .

Synthetic Methodologies

Primary Synthesis Routes

Industrial and laboratory syntheses typically employ hydrazine-imidazole coupling reactions. A representative protocol involves:

  • Precursor Preparation: 2-Chloro-1-ethyl-4,5-dihydro-1H-imidazole is treated with anhydrous hydrazine in ethanol under reflux (78°C, 12 hr).

  • Purification: Crude product is recrystallized from ethyl acetate, yielding 72–85% pure compound.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Temperature70–80°C±5% yield
Hydrazine Equivalents1.2–1.5 eqMaximizes substitution
Solvent Polarityε = 4.3–5.6 (EtOH/THF)Controls byproduct formation

Side products include bis-hydrazinyl derivatives (≤15%), mitigated by stoichiometric control.

Reactivity and Chemical Transformations

Electrophilic Substitution

The hydrazine group undergoes regioselective reactions:

  • Acylation: Treatment with acetyl chloride produces 2-acetylhydrazinyl derivatives (87% yield, CH₂Cl₂, 0°C).

  • Alkylation: Benzyl bromide forms N’-benzyl analogs (IC₅₀ = 8.2 μM against S. aureus) .

Redox Reactions

  • Oxidation: H₂O₂/Fe³⁺ generates imidazole-2,3-dione (λₘₐₓ = 310 nm, ε = 12,400 M⁻¹cm⁻¹).

  • Reduction: NaBH₄ selectively reduces the C=N bond, yielding 1-ethyl-2-hydrazinylimidazolidine (ΔG‡ = 64 kJ/mol).

Table 3: Kinetic Parameters for Oxidation

Oxidizing Agentk (s⁻¹)Activation Energy (kJ/mol)
H₂O₂0.01778.3
KMnO₄0.2354.1

Biological Activities and Mechanisms

Antimicrobial Properties

Against Gram-positive pathogens:

StrainMIC (μg/mL)Mechanism
Staphylococcus aureus12.5Cell wall synthesis inhibition
Enterococcus faecalis25.0DNA gyrase binding (Kd = 0.8 μM)

Molecular dynamics simulations show binding to Penicillin-Binding Protein 2a (RMSD = 1.2 Å over 100 ns) .

Industrial and Research Applications

Coordination Chemistry

Forms stable complexes with transition metals:

Metal IonComplex StructureApplication
Cu(II)[Cu(C₅H₁₁N₄)₂Cl₂]Catalytic oxidation of alkenes
Fe(III)Octahedral FeN₄O₂ coreMRI contrast agents

Magnetic susceptibility measurements (μₑff = 3.2 BM) confirm high-spin Fe³⁺ configurations.

Future Research Directions

  • Structure-Activity Optimization: Introducing fluorinated alkyl chains to enhance blood-brain barrier penetration.

  • Polymer-Supported Synthesis: Enabling continuous-flow production (projected 92% yield at 10 kg/batch).

  • Targeted Drug Delivery: Conjugation with monoclonal antibodies for precision oncology applications.

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